molecular formula C20H36ClNO2 B2483820 1-(ADAMANTAN-1-YLOXY)-3-(2,6-DIMETHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE CAS No. 1212225-49-4

1-(ADAMANTAN-1-YLOXY)-3-(2,6-DIMETHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE

Cat. No.: B2483820
CAS No.: 1212225-49-4
M. Wt: 357.96
InChI Key: OGZISDMAXOTFSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(ADAMANTAN-1-YLOXY)-3-(2,6-DIMETHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE is a synthetic compound known for its unique structure, which combines an adamantane moiety with a piperidine ring

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis begins with adamantanol and 2,6-dimethylpiperidine.

    Reaction Steps:

Industrial Production Methods:

  • The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl group to a methyl group, altering the compound’s properties.

    Substitution: The adamantane and piperidine rings can undergo substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of methyl derivatives.

    Substitution: Introduction of various functional groups, leading to derivatives with potentially different biological activities.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its unique structural properties and reactivity.

Biology:

  • Investigated for its potential as a neuroprotective agent.
  • Studied for its interactions with biological membranes and proteins.

Medicine:

  • Potential applications in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
  • Explored as a candidate for drug development due to its ability to cross the blood-brain barrier.

Industry:

  • Used in the development of novel materials with specific properties.
  • Studied for its potential in the creation of advanced polymers and coatings.

Molecular Targets and Pathways:

  • The compound is believed to interact with neurotransmitter receptors in the brain, modulating their activity.
  • It may inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease.
  • The piperidine ring may interact with various enzymes, altering their activity and leading to neuroprotective effects.

Comparison with Similar Compounds

    Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.

    Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.

Uniqueness:

  • The combination of the adamantane moiety with a piperidine ring in 1-(ADAMANTAN-1-YLOXY)-3-(2,6-DIMETHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE provides unique structural and functional properties.
  • Its ability to cross the blood-brain barrier and interact with specific molecular targets makes it a promising candidate for drug development.

Properties

IUPAC Name

1-(1-adamantyloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO2.ClH/c1-14-4-3-5-15(2)21(14)12-19(22)13-23-20-9-16-6-17(10-20)8-18(7-16)11-20;/h14-19,22H,3-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZISDMAXOTFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC(COC23CC4CC(C2)CC(C4)C3)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.